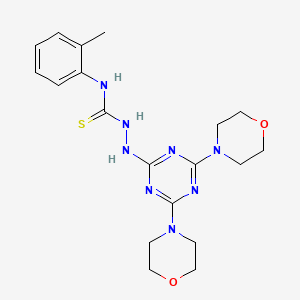

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide, commonly known as DMTT, is a chemical compound that has gained significant attention in the field of scientific research. DMTT is a heterocyclic compound that contains a triazine ring and a thioamide group. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthesis of Novel Macrocycles

The derivatization of triazine rings, including those with morpholine groups, has been explored for the spontaneous dimerization yielding macrocycles with potential for diverse applications. These macrocycles exhibit unique taco-like conformations and π–π stacking between triazine rings, suggesting their utility in materials science and molecular engineering (Yepremyan et al., 2018).

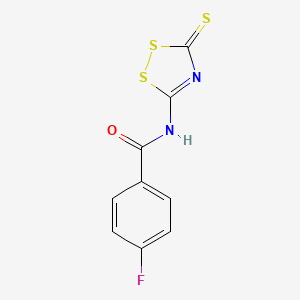

Antimicrobial and Anticancer Agents

Compounds with the triazine and hydrazinecarbothioamide motifs have been investigated for their biological activities. For instance, novel thiosemicarbazones derived from such structures have shown significant antibacterial and antioxidant activities, potentially offering new avenues for therapeutic development (Karaküçük-Iyidoğan et al., 2014). Additionally, triazine derivatives have been synthesized and evaluated for their anticancer activities, revealing promising inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Abd El-Fattah, 2020).

Corrosion Inhibition

Triazine derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-donating functional groups in these compounds significantly enhances their inhibition efficiency, offering a potential strategy for protecting industrial materials against corrosion (Singh et al., 2018).

Detection Techniques

In the realm of detection, compounds incorporating triazine and hydrazinecarbothioamide structures have been developed as chemosensors with high selectivity and sensitivity for the detection of metal ions such as Hg2+ in vivo and in vitro. These chemosensors leverage hydrogen-induced emission (HIE) mechanisms for enhanced detection capabilities, illustrating their potential in environmental monitoring and bioimaging applications (Wei et al., 2020).

properties

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUFNUXOZZSWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/no-structure.png)

![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)